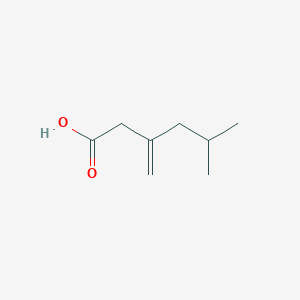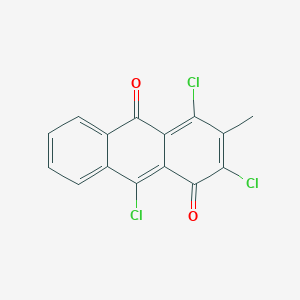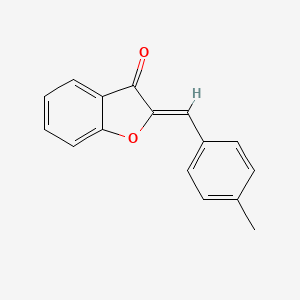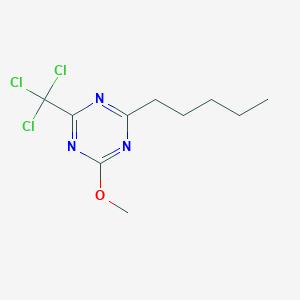
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate is a complex organic compound that features a chlorinated phenyl group, a dichloroacridine moiety, and a methylphosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate typically involves multiple steps, starting with the preparation of the chlorinated phenyl and acridine intermediates. The chlorinated phenyl group can be introduced through electrophilic aromatic substitution reactions using chlorinating agents such as chlorine gas or thionyl chloride. The acridine moiety is often synthesized via cyclization reactions involving appropriate precursors.
The final step involves the coupling of the chlorinated phenyl and acridine intermediates with a methylphosphonate group. This can be achieved through a variety of methods, including the use of phosphonylating agents such as dimethyl phosphite under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the chlorination and cyclization steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl and acridine groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or acridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate: is similar to other chlorinated phenyl and acridine derivatives, such as:
Uniqueness
- The presence of the methylphosphonate group in this compound imparts unique chemical and physical properties, such as increased solubility in polar solvents and enhanced reactivity in certain chemical reactions. This makes it distinct from other similar compounds and potentially more useful in specific applications.
Eigenschaften
| 92179-50-5 | |
Molekularformel |
C20H13Cl3NO3P |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
4,6-dichloro-2-[(3-chlorophenoxy)-methylphosphoryl]oxyacridine |
InChI |
InChI=1S/C20H13Cl3NO3P/c1-28(25,26-16-4-2-3-14(21)9-16)27-17-8-13-7-12-5-6-15(22)10-19(12)24-20(13)18(23)11-17/h2-11H,1H3 |
InChI-Schlüssel |
VJZDYQORIUESAU-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(OC1=CC(=CC=C1)Cl)OC2=CC(=C3C(=C2)C=C4C=CC(=CC4=N3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14352414.png)

![2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]](/img/structure/B14352434.png)

